1-Boc-piperidine-3-acetic acid
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Description
1-Boc-piperidine-3-acetic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-Boc-piperidine-3-acetic acid is a biochemical reagent used in proteomics research It’s known to be involved in the knoevenagel condensation , a reaction that involves the condensation of carbon acid compounds with aldehydes .
Mode of Action
The mode of action of this compound is related to its role in the Knoevenagel Condensation . In this reaction, an enol intermediate is initially formed. This enol then reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves piperidine acting as an organocatalyst, involving the corresponding iminium intermediate as the acceptor .
Biochemical Pathways
The Knoevenagel Condensation, in which this compound participates, leads to the formation of α,β-unsaturated compounds . These compounds play a crucial role in various biochemical pathways, particularly those involving carbon-carbon bond formations .
Result of Action
The result of the action of this compound is the formation of α,β-unsaturated compounds via the Knoevenagel Condensation . These compounds have various applications in organic synthesis and can serve as precursors to a wide range of other compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Knoevenagel Condensation can be catalyzed by different substances, such as the ionic liquid 1-butyl-3-methylimidazonium tetrafluoroborate . The reaction environment, including factors like temperature and pH, can also impact the efficacy and stability of the compound.
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which include 1-Boc-piperidine-3-acetic acid, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
Piperidine derivatives have been found to exhibit remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYGREZDLJVVSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399467 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183483-09-2 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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